(1H-Indazol-3-yl)-N,N-dimethylmethanamine

Description

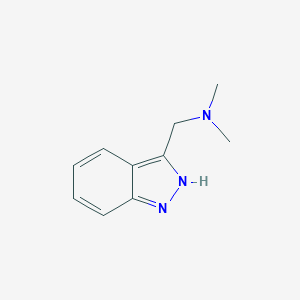

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2H-indazol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13(2)7-10-8-5-3-4-6-9(8)11-12-10/h3-6H,7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCYPIPPKIEYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597389 | |

| Record name | 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142910-86-9 | |

| Record name | N,N-Dimethyl-1H-indazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142910-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Indazole Derivatives and the N,n Dimethylmethanamine Moiety

General Principles of SAR for Indazole Compounds

The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, particularly for developing protein kinase inhibitors. nih.govrsc.org Its prominence stems from the arrangement of its two adjacent nitrogen atoms, which are capable of forming potent hydrogen bonds with the hinge region of the ATP-binding site in many kinases. nih.gov This interaction mimics the binding of the adenine (B156593) base of ATP, allowing indazole derivatives to act as competitive inhibitors.

Key principles of SAR for indazole compounds include:

The Indazole Core as a Hinge-Binder: The 1H-indazole ring system is an effective hinge-binding fragment. nih.gov The N1 hydrogen and the N2 lone pair can act as a hydrogen bond donor and acceptor, respectively, anchoring the molecule in the active site. Molecular docking analyses consistently show the indazole ring binding to hinge residues like Glu211 and Ala213 in Aurora A kinase. nih.gov

Influence of Substituents: The biological activity and selectivity of indazole derivatives are highly dependent on the nature and position of various substituents on the ring system. nih.gov Modifications at positions 3, 4, 5, and 6 have been shown to be crucial for potency against different targets. researchgate.net For instance, SAR studies on HIF-1 inhibitors revealed that the substitution pattern on the indazole skeleton is critical for high activity.

Electronic Effects: The electronic properties of substituents can significantly influence binding. Electron-donating and electron-withdrawing groups can alter the charge distribution of the indazole ring, affecting its interaction with the target protein. nih.gov

Impact of Substituents at the 3-Position of the Indazole Ring on Activity

The C-3 position of the indazole ring is a critical site for modification and has a profound impact on the compound's biological activity and selectivity. This position often serves as the attachment point for side chains that extend into different regions of the target's binding pocket.

Introduction of Amine and Amide Groups: The introduction of an amine or amide group at the C-3 position is a common strategy in the design of kinase inhibitors. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov In the drug Linifanib, this moiety binds effectively with the hinge region of tyrosine kinases. nih.gov Similarly, 3-aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, where the 3-NH2 group engages in critical hydrogen bonding with the kinase.

Role in Targeting Specific Conformations: In some designs, 3-amino-1H-indazol-6-yl-benzamides have been specifically created to target the 'DFG-out' conformation of the kinase activation loop, leading to potent inhibition of kinases like FLT3, c-Kit, and PDGFRα. nih.gov

Varying Substituents for Different Targets: The optimal substituent at the 3-position varies depending on the target enzyme. For instance, while a 3-amino group is beneficial for many kinase inhibitors, studies on glucagon (B607659) receptor antagonists found that a C-3 unsubstituted indazole derivative exhibited stronger activity than its 3-methyl substituted counterpart. In the development of Unc-51-Like Kinase 1 (ULK1) inhibitors, the addition of a 1-naphthylamino group at the C-3 position was shown to dramatically increase inhibitory potency.

Role of the N,N-dimethylmethanamine Moiety in Ligand-Target Interactions

The N,N-dimethylmethanamine moiety, a dimethylaminomethyl group, is a common feature in many biologically active compounds, including kinase inhibitors. This small, flexible, basic side chain is typically appended to a core scaffold, such as indazole, to modulate the compound's physicochemical properties and introduce new binding interactions.

The primary role of the N,N-dimethylmethanamine group is to enhance binding affinity and selectivity through several mechanisms:

Ionic Interactions: The tertiary amine in the N,N-dimethylmethanamine moiety is basic and typically exists in a protonated, positively charged state at physiological pH. This allows it to form strong ionic interactions, or salt bridges, with negatively charged amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu) on the surface of the protein kinase. These interactions provide a powerful additional anchor point for the inhibitor, significantly increasing its binding affinity.

Improved Solubility: The charged nature of the moiety enhances the aqueous solubility of the parent molecule. Improved solubility is a critical factor in drug design, as it often correlates with better bioavailability and can lead to more reliable measurements of potency in biochemical and cellular assays.

Tuning Selectivity: The N,N-dimethylmethanamine group typically extends towards the solvent-exposed region of the ATP-binding pocket. This region is generally less conserved across the kinome compared to the highly conserved hinge region. researchgate.net By forming specific interactions in this variable region, the moiety can confer selectivity for a particular kinase or kinase subfamily over others. SAR studies on various compounds demonstrate that modifications to such basic side chains are a sensitive way to modulate receptor selectivity. nih.gov

The N,N-dimethylmethanamine moiety contributes to molecular recognition by interacting with specific features of the protein's binding pocket.

Interaction with the Solvent-Front: In a typical kinase inhibitor model, the core heterocycle (e.g., indazole) occupies the adenine-binding region and interacts with the hinge. The N,N-dimethylmethanamine side chain projects from this core into the more hydrophilic, solvent-accessible region of the active site. researchgate.net

Flexibility and Optimal Positioning: The single-bond linker (methanamine) provides rotational flexibility, allowing the dimethylamino "head" to position itself optimally to form favorable interactions with the protein surface. This adaptability allows it to engage with residues that might otherwise be out of reach for a more rigid side chain.

SAR Insights from Specific Biological Target Classes

The versatility of the indazole scaffold is evident from its application in developing inhibitors for a wide range of biological targets. The following section details SAR insights for several key kinase classes.

Indazole derivatives have been successfully developed as potent inhibitors of numerous protein kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptors (FGFRs)

A fragment-based design approach identified 1H-indazole derivatives as inhibitors of FGFR1-3. SAR studies revealed that the indazole core was superior to an indole (B1671886) core, underscoring the importance of the N2 nitrogen for hydrogen bonding with the backbone NH of residue Ala564 in the hinge region.

Unc-51-Like Kinase 1 (ULK1)

In silico screening and subsequent optimization identified indazole-based ULK1 inhibitors. Docking studies predicted that the two nitrogen atoms of the indazole ring form crucial hydrogen bonds with hinge residues Glu93 and Cys95. A key SAR finding was that introducing an amino group at the 3-position of the indazole ring led to a significant increase in inhibitory potency.

Phosphoinositide 3-kinase delta (PI3Kδ)

Structure-based design led to the optimization of indazole derivatives as highly potent and selective inhibitors of PI3Kδ for treating respiratory diseases. The identification of GDC-0941, a potent, orally bioavailable inhibitor of class I PI3K, further highlights the utility of the indazole scaffold. The 2-(1H-indazol-4-yl) moiety is a key feature of this class of inhibitors. Additionally, 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR pathway.

TTK Protein Kinase (TTK)

Indazole-based compounds have been reported as potent inhibitors of TTK (also known as Mps1), a key regulator of the spindle assembly checkpoint. For example, N5-(6-(1H-indazol-5-yl)-4-methyl-pyridin-3-yl)-4-methyl-1,3-thiazol-2-amine derivatives showed significant inhibitory activity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The indazole scaffold is a core component of several VEGFR-2 inhibitors, including the approved drug Axitinib. Numerous studies have focused on designing indazole derivatives as anti-angiogenic agents. A key interaction involves the indazole ring forming hydrogen bonds with the hinge region residues Cys919 and Glu917. The substituent at the 3-position is often designed to occupy the hydrophobic region of the active site.

G-Protein Coupled Receptor (GPCR) Antagonism

Indazole derivatives have been investigated as modulators of various GPCRs. The N,N-dimethylmethanamine moiety often serves as a key pharmacophoric element, providing a basic center that can engage in ionic interactions with acidic residues within the receptor binding pocket.

One area of investigation has been the serotonin (B10506) receptors, particularly the 5-HT2A receptor. The indazole core can act as a bioisostere of the indole nucleus found in endogenous ligands like serotonin. Studies on a series of indazole analogs of N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have provided insights into the SAR of the N,N-dimethylaminoethyl side chain attached to an indazole scaffold. acs.orgsemanticscholar.org

In a study evaluating indazole analogs as serotonin receptor 2 agonists, the direct 1H-indazole analog of 5-MeO-DMT, which contains the N,N-dimethylamine moiety, was found to be a moderately potent 5-HT2A agonist. semanticscholar.org The N,N-dimethyl substitution on the terminal amine is a common feature among potent tryptamine-based psychedelics, and its replacement with other groups can significantly alter potency and selectivity. For instance, replacement of the N,N-dimethyl groups with a single methyl group or their incorporation into a pyrrolidine (B122466) ring has been shown to reduce efficacy at the 5-HT2A receptor.

Further SAR studies on related tetrahydropyridine-linked indazoles revealed that substitutions on the indazole ring have a significant impact on agonist potency across 5-HT2 subtypes. For example, a 5-bromo substituted analog with the N,N-dimethylamine motif showed high agonist potency at 5-HT2A receptors. nih.gov This suggests that the electronic and steric properties of substituents on the indazole ring, in combination with the basic N,N-dimethylmethanamine side chain, are crucial for potent GPCR interaction.

Table 1: SAR of Indazole-based Serotonin Receptor Agonists

| Compound | R1 | R2 | Target | Activity (EC50, nM) |

|---|---|---|---|---|

| 6a (2-aza-5-MeO-DMT) | 5-MeO | N,N-dimethyl | 5-HT2A | 203 |

| Analog of 6a | 5-MeO | H | 5-HT2A | >10,000 |

| 19d | 5-Br | N,N-dimethyl (in tetrahydropyridine) | 5-HT2A | 189 |

| 20 | 5-Br | N,N-dimethyl (in piperidine) | 5-HT2A | >10,000 |

Ion Channel Modulation (e.g., CRAC channels)

The Calcium Release-Activated Calcium (CRAC) channel, a key player in immune cell signaling, has been a target for indazole-based modulators. While the specific compound (1H-Indazol-3-yl)-N,N-dimethylmethanamine has not been explicitly detailed in studies on CRAC channel modulation, extensive SAR has been conducted on indazole-3-carboxamides, providing valuable insights into the structural requirements for activity. nih.govresearchgate.netbidmc.org

These studies have highlighted the critical importance of the regiochemistry of the amide linker at the 3-position of the indazole. Indazole-3-carboxamides are potent CRAC channel blockers, whereas their corresponding reverse amide isomers are inactive. nih.gov The nature of the substituent on the amide nitrogen plays a crucial role in determining the inhibitory potency.

Although a direct N,N-dimethylmethanamine linkage has not been reported, the SAR of related amine-containing substituents offers clues. For instance, in a series of indazole-3-carboxamides, the substitution on the amide nitrogen with various aromatic and heteroaromatic rings has been extensively explored. Potent inhibition of calcium influx was observed with sub-micromolar IC50 values for derivatives bearing specific substitution patterns on a phenyl or pyridyl ring attached to the amide nitrogen. nih.gov

For example, compound 12d (N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamide) was found to be a potent CRAC channel blocker with an IC50 of 0.67 µM for calcium influx inhibition. nih.gov The electronic nature and substitution pattern on the aryl ring are key determinants of activity. This suggests that for an this compound derivative to be an effective CRAC channel modulator, the N,N-dimethylmethanamine moiety would need to be incorporated in a way that mimics the optimal interactions of the more potent carboxamide derivatives. A recent study has also identified a fast onset, reversible, and selective CRAC channel blocker, compound 4k [1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamie], with an IC50 of 4.9 μM. nih.gov

Table 2: Inhibitory Activity of Indazole-3-Carboxamides on CRAC Channels

| Compound | Substituent on Amide Nitrogen | IC50 (µM) for Ca2+ Influx |

|---|---|---|

| 12a | 2,6-difluorophenyl | 1.51 |

| 12d | 3-fluoro-4-pyridyl | 0.67 |

| 9c (reverse amide) | 2,6-difluorophenyl | >100 |

| 4k | 3-fluoropyridin-4-yl (with 1-cyclopropylmethyl on indazole) | 4.9 |

Enzyme Inhibition (e.g., IDO1, NMT)

The indazole scaffold has been successfully employed in the design of inhibitors for various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and N-myristoyltransferase (NMT).

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. The indazole ring is a known heme-binding scaffold. acs.org SAR studies have shown that the 1H-indazole scaffold is essential for IDO1 inhibition, and substituents at the 4- and 6-positions can significantly modulate activity. nih.gov While direct data on this compound is scarce, related structures provide some understanding.

In one study, a series of 1H-indazole derivatives were synthesized, and compound 2g (4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol) emerged as the most active with an IC50 of 5.3 µM. nih.gov This compound features a substituted aminomethyl group at the 4-position, indicating that substitution with amine-containing side chains is tolerated and can lead to potent inhibition. The docking model suggested that the 1H-indazole core interacts with the ferrous ion of the heme and key hydrophobic residues in the active site. nih.gov The nature of the substituent on the amine is critical, with a substituted phenol (B47542) providing favorable interactions. This suggests that for an this compound derivative to be an effective IDO1 inhibitor, the N,N-dimethylmethanamine group would likely need to be positioned to make favorable contacts within the enzyme's binding pocket, similar to the effective substituents in other series.

Table 3: IDO1 Inhibitory Activity of Substituted 1H-Indazoles

| Compound | Core Structure | Substituents | IC50 (µM) |

|---|---|---|---|

| 2g | 1H-indazole | 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol | 5.3 |

| Amg-1 | Thiazolotriazole | p-tolyl | 3.0 |

| 13b | Imidazothiazole | Urea derivative | Potent |

N-Myristoyltransferase (NMT) Inhibition

NMT is an essential enzyme in eukaryotes that catalyzes the attachment of myristate to the N-terminus of a variety of proteins. Inhibition of NMT has shown promise for the treatment of parasitic infections and cancer. nih.gov The N,N-dimethylamine moiety has been identified as a crucial functional group in a class of potent NMT inhibitors.

In a study of pyrazole-based NMT inhibitors, the compound IMP-1088, which contains a terminal dimethylamino group, was found to be a highly potent inhibitor. nih.gov Structural studies revealed that the positively charged dimethylamino group forms a critical salt bridge with the negatively charged C-terminus of the NMT enzyme. nih.govmdpi.com This interaction is a common feature among potent NMT inhibitors and is crucial for high-affinity binding.

Although IMP-1088 has a pyrazole (B372694) core, the principle of a basic dimethylamino group forming a key electrostatic interaction is directly applicable to the design of indazole-based NMT inhibitors. Therefore, it is highly plausible that an this compound scaffold could be a promising starting point for the development of potent NMT inhibitors, provided the geometry of the molecule allows for the optimal salt bridge formation with the enzyme's C-terminus.

Table 4: Role of the Dimethylamine Moiety in NMT Inhibition

| Compound | Core Structure | Key Functional Group | Interaction |

|---|---|---|---|

| IMP-1088 | Pyrazole | Dimethylamino group | Salt bridge with NMT C-terminus |

| DDD85646 | Sulfonamide | Piperazine ring | Salt bridge with NMT C-terminus |

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the computational and theoretical investigations of the compound this compound, as outlined in the requested article structure.

The performed searches for molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) analysis, and Molecular Dynamics (MD) simulations did not yield any studies focused specifically on this compound.

While there is extensive research on other indazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this broader data. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular compound at this time.

Computational and Theoretical Investigations of Indazole Derivatives

Molecular Dynamics (MD) Simulations

Investigating Ligand-Protein Complex Stability

A crucial aspect of drug design is ensuring that a potential drug molecule, or ligand, forms a stable complex with its target protein. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules, thereby providing a detailed view of the stability of a ligand-protein complex over time.

Several studies have employed MD simulations to assess the stability of complexes formed between various indazole derivatives and their protein targets. For instance, in the context of developing Hypoxia-inducible factor (HIF-1α) inhibitors, MD simulations have been used to confirm that potent indazole compounds remain stable within the active site of the HIF-1α protein. nih.gov Similarly, research on N-(6-Indazolyl) benzenesulfonamide derivatives as potential anticancer agents has utilized MD simulations to rigorously evaluate the stability of the ligand-protein complexes, demonstrating robust and consistent binding of the most effective compounds within the target protein's binding sites. worldscientific.com

The general workflow for such an investigation is presented in the table below:

| Step | Description | Purpose |

| 1. System Preparation | The initial 3D structures of the protein and the indazole ligand are obtained, often from crystallographic data or homology modeling. The ligand is then computationally "docked" into the protein's active site. | To create a starting model of the ligand-protein complex. |

| 2. Solvation | The complex is placed in a simulated box of solvent molecules (typically water) with appropriate ions to mimic physiological conditions. | To create a realistic biological environment for the simulation. |

| 3. Energy Minimization | The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries in the initial model. | To relax the system and achieve a more stable starting conformation. |

| 4. Equilibration | The system is gradually heated to a physiological temperature (e.g., 310 K) and the pressure is adjusted while keeping the protein and ligand positions restrained. | To allow the solvent to equilibrate around the complex before the production simulation. |

| 5. Production MD | The restraints are removed, and the simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory of every atom is calculated and saved. | To observe the dynamic behavior and stability of the ligand within the binding pocket. |

| 6. Analysis | The saved trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time. | To quantify the stability of the complex. A stable complex will show minimal deviation and persistent key interactions. |

This table outlines a typical workflow for assessing ligand-protein complex stability using molecular dynamics simulations.

These simulations provide critical data on how firmly an indazole derivative binds to its target, a key indicator of its potential therapeutic efficacy. worldscientific.comresearchgate.net

Dynamic Behavior of Indazole Derivatives in Biological Environments

Beyond simply confirming stability, MD simulations offer a dynamic picture of how indazole derivatives behave within a biological environment, such as the active site of an enzyme. nih.govresearchgate.netnih.gov This includes observing the conformational changes of both the ligand and the protein, the role of surrounding water molecules, and the specific atomic interactions that govern the binding process.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a lens into the electronic structure of molecules. DFT is used to predict a wide range of molecular properties, such as geometries, reaction energies, and electronic charge distributions. nih.govcore.ac.uk This information is fundamental to understanding and predicting the chemical reactivity of indazole derivatives.

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining the energies involved. This allows researchers to understand how a reaction proceeds and why certain products are formed over others.

A significant challenge in the synthesis of indazole derivatives is controlling the site of functionalization, particularly alkylation, which can occur at either the N¹ or N² position of the indazole ring. beilstein-journals.org DFT has been successfully applied to investigate the mechanisms governing this regioselectivity. For instance, studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have used DFT to suggest that a chelation mechanism involving a cesium catalyst leads to the N¹-substituted product, while other non-covalent interactions drive the formation of the N²-product. beilstein-journals.orgresearchgate.net These computational insights provide a rational basis for selecting specific reaction conditions to achieve the desired isomer. beilstein-journals.org Furthermore, theoretical calculations have been used to understand the mechanism of the addition of 1H-indazole to formaldehyde, providing a sound basis for experimental observations. nih.gov

Explaining Reactivity Differences in Functionalization

The indazole ring possesses multiple sites where a chemical reaction can occur. DFT helps to explain why some positions are more reactive than others by calculating various electronic properties.

Key reactivity descriptors derived from DFT calculations include:

| Descriptor | Description | Relevance to Reactivity |

| Partial Atomic Charges | Calculates the distribution of electrons among the atoms in the molecule. | Atoms with a higher negative charge are more susceptible to attack by electrophiles. |

| Fukui Indices | Identifies the sites within a molecule that are most likely to be involved in electrophilic, nucleophilic, or radical attacks. | Helps predict the regioselectivity of reactions. |

| HOMO-LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap between them indicates the chemical reactivity. | A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The HOMO region is prone to electrophilic attack, while the LUMO region is susceptible to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Creates a 3D map of the electrostatic potential on the surface of a molecule. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for interaction. nih.gov |

This table summarizes key molecular descriptors calculated using DFT and their role in predicting chemical reactivity.

By calculating the partial charges and Fukui indices for the N¹ and N² atoms of various indazoles, researchers have been able to support their proposed reaction pathways for regioselective alkylation. researchgate.net DFT studies have also been used to explain the difference in reactivity between indazole and indole (B1671886) electrophiles in copper-catalyzed allylation reactions. chim.it This predictive capability is crucial for designing efficient and selective syntheses of complex indazole-based molecules. beilstein-journals.org

Biological Activity Profiling and Target Interaction Research for Indazole Derivatives

Research into Broad Spectrum Biological Activities

Indazole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties. nih.govresearchgate.netnih.govmdpi.combenthamdirect.com The versatility of the indazole nucleus allows for structural modifications that can lead to compounds with enhanced and specific biological activities. nih.govresearchgate.net

Anticancer Research

The indazole scaffold is a key component in several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Lonidamine, highlighting its therapeutic importance. rsc.orgresearchgate.net Research has focused on developing novel indazole derivatives as inhibitors of various targets crucial for cancer progression. nih.govresearchgate.net

Numerous studies have synthesized and evaluated series of indazole derivatives for their antiproliferative activity against various human cancer cell lines, including those for breast, liver, leukemia, lung, prostate, and gastric cancers. rsc.orgresearchgate.netnih.govnih.gov For instance, certain 1H-indazole derivatives have shown potent growth inhibitory activity, inducing apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulating the anti-apoptotic protein Bcl-2. rsc.orgrsc.org These compounds have also been observed to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells. rsc.orgrsc.org Furthermore, some derivatives have been found to inhibit cancer cell migration and invasion by modulating the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). rsc.orgrsc.org

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effects | Reference(s) |

| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | Inhibited cell proliferation and colony formation; induced apoptosis; decreased mitochondrial membrane potential; increased ROS levels; disrupted cell migration and invasion. | rsc.orgrsc.org |

| Compounds 11c and 11d | HEP3BPN 11 (Liver Cancer) | Showed higher inhibitory activity compared to methotrexate. | researchgate.net |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | Exhibited promising inhibitory effect with an IC50 value of 5.15 µM; showed selectivity for cancer cells over normal cells. | nih.govresearchgate.net |

| W24 (a 3-amino-1H-indazole derivative) | HT-29, MCF-7, A-549, HepG2, HGC-27 | Exhibited broad-spectrum antiproliferative activity with IC50 values of 0.43-3.88 μM. | nih.gov |

| Compound 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | HCT116 (Colorectal Cancer) | Exhibited potent antiproliferative activity with an IC50 value of 14.3±4.4 µM. | researchgate.net |

Anti-inflammatory Research

Indazole derivatives have been investigated for their potential as anti-inflammatory agents. mdpi.comresearchgate.netscilit.com Studies have shown that these compounds can significantly inhibit inflammation in a dose- and time-dependent manner. scilit.comnih.gov The anti-inflammatory effects are believed to be mediated through the inhibition of key inflammatory players.

Table 2: Anti-inflammatory Mechanisms of Indazole Derivatives

| Mechanism | Target | Effect | Reference(s) |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | mdpi.comscilit.comnih.gov |

| Cytokine Modulation | Tumor Necrosis Factor-α (TNF-α) | Inhibition of production | scilit.comnih.gov |

| Cytokine Modulation | Interleukin-1β (IL-1β) | Inhibition of production | scilit.comnih.gov |

| Antioxidant Activity | Free Radicals | Scavenging of reactive oxygen species | scilit.comnih.gov |

Antimicrobial and Antifungal Research

The emergence of drug-resistant microbial and fungal strains has spurred the search for new therapeutic agents, with indazole derivatives showing promise in this area. mdpi.comresearchgate.netnih.govnih.gov

In the realm of antibacterial research, various indazole derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. mdpi.com For example, N-methyl-3-arylindazoles have demonstrated activity against bacteria such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Some 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles containing electron-withdrawing groups have shown more potent activity against tested bacterial strains than the standard drug ciprofloxacin. tandfonline.com

With respect to antifungal activity, indazole derivatives have been evaluated against various fungal species. nih.govmdpi.com Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition of Candida albicans and Candida glabrata. mdpi.com Furthermore, some 3-phenyl-1H-indazole derivatives have displayed significant antifungal activity against multiple Candida strains. mdpi.com The antifungal potential of these compounds makes them interesting leads for the development of new anticandidal agents. mdpi.comnih.gov

Antiviral and Anti-HIV Research

The indazole scaffold has also been explored for its potential in developing antiviral and anti-HIV agents. nih.govresearchgate.net While research in this area is ongoing, some indazole-containing hybrid molecules have been investigated. For instance, studies on imidazole, oxazole, and thiazole (B1198619) hybrids have provided insights into their anti-HIV potential. researchgate.netarabjchem.org The development of these hybrid molecules aims to address drug resistance by potentially acting on multiple targets. doi.org

Antiprotozoal and Antiparasitic Research

Indazole derivatives have emerged as a promising class of compounds in the fight against protozoal and parasitic infections. mdpi.comresearchgate.neteurekaselect.com Several studies have highlighted their activity against various parasites.

Research has shown that certain 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives possess potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the standard drug metronidazole. mdpi.com The presence of electron-withdrawing groups on the 2-phenyl ring of the indazole scaffold appears to be favorable for this activity. nih.gov Additionally, indazole N-oxide derivatives have been synthesized and evaluated for their antichagasic and leishmanicidal properties. researchgate.netuchile.cl

Investigation of Specific Molecular Targets and Pathways

The diverse biological activities of indazole derivatives are a result of their interaction with various specific molecular targets and signaling pathways. researchgate.net

Research has identified that many indazole derivatives function as kinase inhibitors. nih.govresearchgate.netresearchgate.net They have been developed to target a range of kinases, including:

Fibroblast Growth Factor Receptors (FGFRs) nih.govresearchgate.net

Proviral Integration site for Moloney murine leukemia virus (Pim) kinases nih.govresearchgate.net

Aurora kinases nih.govresearchgate.net

Bcr-Abl nih.govresearchgate.net

Tyrosine kinases rsc.orgresearchgate.net

Serine/threonine kinases researchgate.net

Beyond kinase inhibition, indazole derivatives have been investigated as inhibitors of other crucial enzymes and pathways. These include:

Indoleamine 2,3-dioxygenase 1 (IDO1) nih.govresearchgate.net

Hypoxia-Inducible Factor-1 (HIF-1) nih.govresearchgate.net

Carbonic Anhydrases (CAs) nih.govresearchgate.net

The PI3K/AKT/mTOR signaling pathway nih.gov

p53/MDM2 pathway nih.govresearchgate.net

Bromodomain-containing Protein 4 (BRD4) nih.gov

The ability of the indazole scaffold to interact with the hinge region of kinases makes it a valuable fragment for designing targeted inhibitors. nih.gov For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov Furthermore, computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the binding interactions of indazole derivatives with their target enzymes, such as COX-2, and to predict their therapeutic potential. researchgate.netresearchgate.net

Table 3: Molecular Targets of Indazole Derivatives

| Target Class | Specific Target(s) | Associated Activity | Reference(s) |

| Kinases | FGFR, Pim, Aurora, Bcr-Abl, Tyrosine Kinases, Serine/Threonine Kinases | Anticancer | nih.govresearchgate.netresearchgate.net |

| Enzymes | IDO1, HIF-1, Carbonic Anhydrases | Anticancer | nih.govresearchgate.net |

| Signaling Pathways | PI3K/AKT/mTOR, p53/MDM2 | Anticancer | nih.govnih.govresearchgate.net |

| Epigenetic Regulators | BRD4 | Anticancer | nih.gov |

| Inflammatory Enzymes | COX-2 | Anti-inflammatory | mdpi.comscilit.comnih.govresearchgate.net |

| Bacterial Enzymes | DNA gyrase B | Antibacterial | mdpi.com |

Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

Indazole derivatives have emerged as a significant class of kinase inhibitors, with several compounds progressing to clinical use for treating cancers. nih.govrsc.orgresearchgate.net Kinases, enzymes that regulate cellular processes by adding phosphate (B84403) groups to proteins, are critical targets in oncology. acs.org The indazole core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, making it a privileged structure for inhibitor design. nih.govrsc.org

Tyrosine Kinases: Many indazole derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in angiogenesis and tumor cell proliferation. researchgate.netresearchgate.net

VEGFR (Vascular Endothelial Growth Factor Receptor): A primary target for anti-angiogenic therapy, VEGFR-2 inhibition is a hallmark of many indazole-based drugs. nih.govmdpi.com Pazopanib and Axitinib are clinically approved multi-kinase inhibitors with an indazole core that potently block VEGFR signaling. nih.govmdpi.com Researchers have developed numerous novel indazole derivatives, such as indazole-pyrimidine hybrids and 5-ethylsulfonyl-indazole-3-carbohydrazides, that show nanomolar inhibitory concentrations (IC₅₀) against VEGFR-2. nih.govresearchgate.netnih.gov For instance, compound 30 was reported to inhibit VEGFR-2 with an IC₅₀ of 1.24 nM and demonstrated the ability to suppress tumor angiogenesis in zebrafish models. nih.gov

FGFR (Fibroblast Growth Factor Receptor): Overactivity of FGFR is linked to various cancers. nih.govbenthamdirect.com Indazole derivatives have been identified as potent FGFR1 inhibitors. nih.govbenthamdirect.com Compound 1 , [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, inhibits FGFR1 with an IC₅₀ value of 100 nM. benthamdirect.com Further optimization led to compounds like 99 , which exhibits an IC₅₀ of 2.9 nM against FGFR1. nih.gov

Other Tyrosine Kinases: Indazole-based compounds also target other tyrosine kinases like PDGFR (Platelet-Derived Growth Factor Receptor), c-Kit, and Tie-2, often as part of a multi-targeted inhibition profile. nih.govnih.gov

Serine/Threonine Kinases: This class of kinases is also effectively targeted by indazole derivatives.

Aurora Kinases: These are essential for cell division, and their inhibition is a promising anti-cancer strategy. epa.gov Knowledge-based design has led to the discovery of indazole derivatives that can selectively inhibit Aurora A or Aurora B, or act as dual inhibitors. nih.govepa.gov Docking studies revealed that the indazole moiety binds to hinge residues like Glu211 and Ala213 in Aurora A. nih.gov

GSK-3β (Glycogen Synthase Kinase 3β): Implicated in mood disorders, GSK-3β is another target for indazole compounds. nih.gov An indazole-3-carboxamide derivative, compound 14 , was developed to be a potent GSK-3β inhibitor, showing efficacy in an in vivo model for mood stabilization. nih.gov Its binding mode involves the indazole core forming crucial hydrogen bonds with hinge residues Asp133 and Val135. nih.gov

MAPK (Mitogen-activated protein kinase): Galloyl benzamide-based indazole derivatives have been shown to modulate the MAPK signaling pathway, inhibiting the phosphorylation of JNK and p38 MAPK. nih.gov

Table 1: Selected Indazole Derivatives as Kinase Inhibitors

| Compound/Drug Name | Target Kinase(s) | Reported Activity (IC₅₀) |

| Pazopanib | VEGFR, PDGFR, c-Kit | VEGFR-2: 30 nM nih.gov |

| Axitinib | VEGFR | VEGFR-2: 0.2 nM |

| Compound 30 | VEGFR-2 | 1.24 nM nih.gov |

| Compound 1 | FGFR1 | 100 nM benthamdirect.com |

| Compound 99 | FGFR1 | 2.9 nM nih.gov |

| Compound 14 | GSK-3β | Not specified in provided text |

| Indazole-pyrimidine (13i ) | VEGFR-2 | 34.5 nM nih.gov |

G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors are a large family of transmembrane receptors involved in a vast array of physiological processes. Indazole derivatives have been developed as modulators of these receptors.

Cannabinoid Receptors: Certain indazole carboxamide derivatives have been identified as potent cannabimimetic agents, acting on cannabinoid receptors like CB₁. researchgate.net Compounds such as AB-PINACA and AB-FUBINACA are examples of synthetic cannabinoids built on an indazole-3-carboxamide scaffold. researchgate.net

Serotonin (B10506) Receptors: Indazole derivatives have been investigated for their activity on serotonin (5-HT) receptors, which are implicated in central nervous system disorders. google.com

G protein-coupled receptor kinase 2 (GRK2): As negative regulators of GPCRs, GRKs are also therapeutic targets. nih.gov A hybrid molecule combining indazole and paroxetine (B1678475) structures, compound 197 , was found to be a selective GRK2 inhibitor with an IC₅₀ of 130 nM. nih.gov

Table 2: Indazole Derivatives Targeting GPCRs and Related Kinases

| Compound/Class | Target | Biological Effect |

| AB-PINACA | Cannabinoid Receptors | Cannabimimetic activity researchgate.net |

| AB-FUBINACA | Cannabinoid Receptors | Cannabimimetic activity researchgate.net |

| Compound 197 | GRK2 | Selective inhibition (IC₅₀ = 130 nM) nih.gov |

Calcium Release-Activated Calcium (CRAC) Channels

The Calcium Release-Activated Calcium (CRAC) channel, composed of Orai and STIM proteins, is vital for calcium signaling in immune cells like T-cells and mast cells. nih.govnih.gov Its modulation represents a therapeutic strategy for inflammatory and autoimmune diseases. nih.gov

Research has identified indazole-3-carboxamides as potent blockers of CRAC channels. nih.gov A key finding is the importance of the amide linker's regiochemistry; the indazole-3-carboxamide arrangement is critical for activity. nih.gov

Compound 12d , an indazole-3-carboxamide, actively inhibits calcium influx and stabilizes mast cells with a sub-micromolar IC₅₀ of 0.67 µM. nih.gov It is also the most potent inhibitor of TNFα production in this series, with an IC₅₀ of 0.28 µM. nih.gov

In contrast, its isomeric "reverse" amide counterpart, 9c , is inactive even at high concentrations, highlighting the structural specificity required for CRAC channel inhibition. nih.gov

Further studies led to compound 4k [1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide], a selective CRAC channel blocker that fully inhibited the CRAC current with an IC₅₀ of 4.9 µM. nih.gov

Table 3: Indazole-Based CRAC Channel Inhibitors

| Compound | Target | Reported Activity (IC₅₀) |

| 12d | CRAC Channel (Calcium Influx) | 0.67 µM nih.gov |

| 12d | TNFα Production | 0.28 µM nih.gov |

| 4k | CRAC Channel (Current) | 4.9 µM nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses the immune system by catalyzing the first step in tryptophan degradation. mdpi.comresearchgate.net It is overexpressed in many tumors, helping them evade immune attack, which makes IDO1 a prime target for cancer immunotherapy. mdpi.comnih.gov

The indazole scaffold has proven to be a useful template for designing novel IDO1 inhibitors. mdpi.comresearchgate.net

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, leading to the discovery of compound 35 . nih.gov This compound showed potent IDO1 inhibition with an IC₅₀ of 0.74 µM in an enzymatic assay and 1.37 µM in HeLa cells. nih.gov It also displayed inhibitory activity against Tryptophan 2,3-dioxygenase (TDO), a related enzyme, making it a dual IDO1/TDO inhibitor. nih.gov

Other research has focused on N′-hydroxyindazolecarboximidamides and 6-aminoindazole derivatives as potential IDO1 inhibitors, with molecular docking studies suggesting the indazole scaffold plays a key role in binding to the enzyme's active site. mdpi.comresearchgate.netresearchgate.net

Table 4: Indazole-Based IDO1 Inhibitors

| Compound | Target(s) | Reported Activity (IC₅₀) |

| 35 | IDO1 (enzymatic) | 0.74 µM nih.gov |

| 35 | IDO1 (HeLa cells) | 1.37 µM nih.gov |

| 35 | TDO (enzymatic) | 2.93 µM nih.gov |

| 8a | IDO1 | Moderate inhibitory activity mdpi.com |

N-myristoyltransferase (NMT)

N-myristoyltransferase (NMT) is an enzyme that attaches myristate, a 14-carbon fatty acid, to the N-terminus of various proteins. researchgate.netmdpi.com This modification is crucial for protein function and localization, and it is essential for the viability of parasites like Trypanosoma brucei (the cause of African sleeping sickness) and certain fungi, as well as for the proliferation of cancer cells. nih.govresearchgate.netmdpi.com

Indazole derivatives have been investigated as NMT inhibitors.

A series of 2H-indazoles were synthesized and evaluated for their ability to inhibit T. brucei NMT. nih.gov Among these, compound 199 was identified as a highly potent inhibitor with an IC₅₀ value of 0.006 µM (6 nM) and showed good potency against the parasite itself. nih.gov

The inhibition of human NMT is also a target for anticancer therapy. mdpi.com Potent NMT inhibitors often work by locking the enzyme in a closed, inactive conformation. mdpi.com

Table 5: Indazole-Based NMT Inhibitors

| Compound | Target | Reported Activity (IC₅₀) |

| 199 | T. brucei NMT | 0.006 µM nih.gov |

Mechanistic Studies of Biological Actions

The biological effects of indazole derivatives are a direct consequence of their interaction with specific molecular targets, leading to the disruption or modulation of cellular signaling pathways.

Pathway Inhibition and Modulation

Kinase Signaling Pathways: By inhibiting kinases like VEGFR, indazole derivatives block the signaling cascades responsible for angiogenesis (the formation of new blood vessels). nih.govmdpi.com This reduces blood flow to tumors, suppressing their growth. nih.gov Similarly, inhibition of kinases in the MAPK or PI3K/Akt/mTOR pathways can halt cell proliferation and induce apoptosis (programmed cell death). nih.govmdpi.com For example, the indazole-based drug Linifanib binds to the hinge region of tyrosine kinases, effectively blocking their function and impacting downstream signaling. nih.gov

Immune Checkpoint Pathways: The inhibition of IDO1 by indazole derivatives is a key mechanism for cancer immunotherapy. mdpi.comnih.gov By blocking IDO1, these compounds prevent the depletion of tryptophan and the production of immunosuppressive kynurenine (B1673888) metabolites. mdpi.com This restores the function of T-cells, allowing the immune system to recognize and attack cancer cells. mdpi.com

Apoptosis and Cell Cycle Regulation: Some indazole derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. nih.gov Compound 6o , a 1H-indazole-3-amine derivative, was found to affect apoptosis and the cell cycle, potentially by inhibiting Bcl2 family proteins and modulating the p53/MDM2 pathway. nih.gov

Microtubule Targeting: Beyond enzyme inhibition, certain indazole derivatives can function as microtubule-targeting agents. nih.gov They bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule formation and arresting cells in mitosis, which ultimately leads to cell death. nih.gov The 3,4,5-trimethoxyphenyl substituent on the indazole scaffold appears to be a crucial feature for this activity. nih.gov

Enzyme Active Site Interactions

The indazole nucleus is recognized as a significant pharmacophore in medicinal chemistry, largely due to its ability to interact with the active sites of various enzymes. While specific research detailing the enzyme active site interactions of (1H-Indazol-3-yl)-N,N-dimethylmethanamine is not extensively available in the public domain, the broader class of indazole derivatives has been the subject of numerous studies, providing insights into their mechanism of action. These studies reveal that the indazole ring system can form critical hydrogen bonds and hydrophobic interactions within enzyme active sites, leading to potent and selective inhibition.

Research into indazole derivatives has demonstrated their efficacy as inhibitors of several key enzyme families, including protein kinases and indoleamine 2,3-dioxygenase 1 (IDO1). The interaction of these derivatives at the molecular level often involves the nitrogen atoms of the indazole ring acting as hydrogen bond donors or acceptors. For instance, the 1H-indazole motif can effectively interact with the ferrous ion of heme and a hydrophobic pocket in the active site of the IDO1 enzyme. chemenu.com This type of interaction is crucial for the inhibitory activity of these compounds.

In the context of protein kinases, which are pivotal in cellular signaling pathways and frequently dysregulated in diseases like cancer, indazole derivatives have shown significant promise. The 1H-indazole-3-amine structure, a close structural relative of this compound, is known to be an effective hinge-binding fragment. The hinge region of a kinase is a flexible segment that connects the N-terminal and C-terminal lobes of the enzyme, and its interaction with inhibitors is a common mechanism for blocking kinase activity. The indazole moiety can form hydrogen bonds with the backbone amide groups of the hinge region, mimicking the interaction of the natural ATP substrate.

Furthermore, structure-activity relationship (SAR) studies on various indazole series have highlighted the importance of substituents on the indazole ring for modulating potency and selectivity. For example, substitutions at the C3, C4, and C6 positions of the indazole ring have been shown to play a crucial role in the inhibitory activity against enzymes like IDO1 and fibroblast growth factor receptors (FGFRs). chemenu.com While this compound has a relatively simple substitution at the C3 position, the general principles of indazole-enzyme interactions likely apply. The dimethylaminomethyl group at the C3 position could influence the compound's solubility, steric interactions, and potential to form hydrogen bonds within an enzyme's active site.

Molecular docking and computational studies are often employed to predict and analyze the binding modes of indazole derivatives. These studies frequently show the indazole core situated deep within the enzyme's active site, with various functional groups making specific contacts with key amino acid residues. For example, in studies of indazole derivatives as anti-inflammatory agents, docking simulations revealed significant binding affinities and interactions with the cyclooxygenase (COX) enzyme.

Although direct experimental data on the specific enzyme targets and active site interactions for this compound are not detailed in the available research, the extensive body of work on analogous compounds provides a strong foundation for understanding its potential biological activity. Future research, including enzymatic assays and structural biology studies, would be necessary to elucidate the precise molecular targets and binding interactions of this specific compound.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural analysis of (1H-Indazol-3-yl)-N,N-dimethylmethanamine, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments is utilized.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region corresponding to the indazole ring and the aliphatic region corresponding to the dimethylaminomethyl side chain.

The indazole core features five protons. The N-H proton of the pyrazole (B372694) moiety typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding rsc.orgchemicalbook.com. The four protons on the benzene (B151609) ring (H4, H5, H6, and H7) are expected to resonate in the aromatic region, typically between 7.0 and 8.2 ppm chemicalbook.com. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position and coupling with adjacent protons, providing crucial information for confirming the substitution pattern on the indazole ring.

The aliphatic side chain gives rise to two distinct signals. The methylene protons (-CH₂-) adjacent to the indazole ring are expected to appear as a singlet, typically in the range of 3.5-4.0 ppm. The six protons of the two methyl groups (-N(CH₃)₂) are chemically equivalent and should produce a sharp singlet further upfield, generally around 2.2-2.5 ppm. The integration of these signals would correspond to a 2H:6H ratio, confirming the structure of the side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Indazole) | > 10.0 | Broad Singlet |

| H4, H5, H6, H7 (Aromatic) | 7.0 - 8.2 | Multiplets |

| -CH₂- | ~ 3.7 | Singlet |

Note: Predicted values are based on general chemical shift ranges for indazole derivatives and data from analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the ten carbon atoms.

The seven carbon atoms of the indazole ring typically resonate in the downfield region of the spectrum, from approximately 110 to 145 ppm rsc.orgmdpi.comnih.gov. The chemical shift of C3, the carbon bearing the side chain, is particularly diagnostic for confirming the substitution pattern. The remaining carbons of the fused ring system (C3a, C4, C5, C6, C7, C7a) will have distinct shifts based on their electronic environment.

In the aliphatic region, the methylene carbon (-CH₂-) is expected to appear around 55-60 ppm. The two equivalent methyl carbons of the dimethylamino group would give a single, sharp signal at approximately 45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3, C3a, C4, C5, C6, C7, C7a (Indazole Ring) | 110 - 145 |

| -CH₂- | ~ 58 |

Note: Predicted values are based on general chemical shift ranges for indazole derivatives and data from analogous compounds.

Nitrogen (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide invaluable structural information for nitrogen-containing heterocycles like indazole.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₃N₃), the nominal molecular weight is 175.23 g/mol . A low-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 175. The primary and most characteristic fragmentation pattern for this molecule, analogous to its indole (B1671886) counterpart gramine, would be the cleavage of the C3-CH₂ bond to lose the dimethylaminomethyl radical, or more commonly, a benzylic-type cleavage to lose a dimethylamino group, resulting in a highly stable indazol-3-ylmethyl cation nist.gov. This fragment would be observed as the base peak in the spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments

| Ion | Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₃N₃]⁺ | 175 |

Note: Fragmentation predictions are based on the analysis of analogous structures like gramine.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments, serving as a definitive confirmation of the chemical formula. HRMS is a standard technique for the characterization of novel indazole derivatives rsc.orgrsc.org. For this compound, HRMS would be used to confirm its elemental formula, C₁₀H₁₃N₃.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. It typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. In the context of analyzing this compound, ESI would be coupled with a high-resolution mass analyzer (such as Time-of-Flight, TOF, or Orbitrap). The expected result would be the detection of a protonated molecular ion [C₁₀H₁₄N₃]⁺ with a highly accurate mass, confirming the molecular weight and elemental composition of the compound. The calculated monoisotopic mass for the [M+H]⁺ ion is 176.11822.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used for the structural elucidation of indazole derivatives by identifying the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a unique combination of absorption bands corresponding to the vibrations of its constituent parts: the indazole ring, the methylene bridge, and the N,N-dimethylamino group. Each functional group absorbs infrared radiation at a characteristic wavenumber range, providing a molecular fingerprint.

The indazole core itself contributes several key absorption bands. A notable feature in 1H-indazoles is the N-H stretching vibration, which typically appears as a band in the region of 3100-3300 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring portion of the indazole are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the heterocyclic and benzene rings typically give rise to a series of bands in the 1400-1650 cm⁻¹ region. mdpi.comrsc.org

The N,N-dimethylmethanamine moiety introduces distinct aliphatic C-H and C-N stretching vibrations. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ range. docbrown.info Specifically, the N-CH₃ groups can show characteristic absorptions between 2820 and 2760 cm⁻¹. docbrown.info The C-N stretching vibration for the tertiary amine is typically observed in the 1020-1220 cm⁻¹ region. docbrown.info A key distinguishing feature for this tertiary amine is the absence of N-H vibration absorptions, which differentiates it from primary and secondary amines. docbrown.info

Interactive Table: Expected IR Absorption Bands for this compound Use the filter to narrow down results by functional group or wavenumber.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indazole N-H | Stretching | 3100 - 3300 | Medium, Broad |

| Aromatic C-H | Stretching | 3010 - 3100 | Variable |

| Aliphatic C-H (CH₂, N-CH₃) | Stretching | 2800 - 3000 | Medium to Strong |

| Indazole Ring (C=C, C=N) | Stretching | 1400 - 1650 | Medium to Strong |

| Tertiary Amine C-N | Stretching | 1020 - 1220 | Medium |

| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Strong |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized indazole compounds. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For indazole research, common methods include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Column chromatography, often using silica gel as the stationary phase, is a primary method for the purification of crude reaction products to isolate the desired indazole derivative. thieme-connect.de The separation is based on the polarity of the compounds, where different solvents or solvent mixtures (the mobile phase) are used to elute components from the column at different rates. Preparative thin-layer chromatography can also be employed for the isolation of small quantities of compounds. arkat-usa.org TLC is also widely used as a rapid, qualitative tool to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity and quantifying the amount of this compound. It offers high resolution, speed, and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of indazole and other heterocyclic compounds. nih.govresearchgate.net

In a typical RP-HPLC setup for an indazole derivative, a nonpolar stationary phase, such as a C8 or C18 silica-based column, is used. nih.govresearchgate.net The mobile phase is a mixture of a polar organic solvent (like methanol or acetonitrile) and an aqueous buffer. nih.govresearchgate.net The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the ratio of the organic solvent to the aqueous buffer, the retention time of the compound can be controlled to achieve optimal separation from impurities.

Purity assessment is performed by injecting a solution of the compound into the HPLC system and monitoring the eluent with a detector, most commonly a UV-Vis detector set to a wavelength where the indazole ring exhibits strong absorbance (e.g., around 290-310 nm). researchgate.netresearchgate.net A pure compound will ideally show a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks indicates impurities. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. nih.govresearchgate.net

Interactive Table: Representative HPLC Method Parameters for Indazole Analysis Use the filter to explore typical conditions for different analytical aspects.

| Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar organic molecules like indazoles. |

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Nonpolar stationary phase for hydrophobic interactions. nih.govresearchgate.net |

| Mobile Phase | Methanol or Acetonitrile / Buffered Water (e.g., 0.025 M KH₂PO₄) | Adjusting the organic/aqueous ratio controls retention and resolution. nih.gov |

| Elution | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation efficiency and reasonable run times. nih.gov |

| Detector | UV-Vis Detector | Indazole ring provides strong UV absorbance for sensitive detection. researchgate.net |

| Wavelength | ~300 nm | Wavelength of maximum absorbance for the indazole chromophore. nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Maintains consistent retention times and peak shapes. |

Research Directions and Future Perspectives on 1h Indazol 3 Yl N,n Dimethylmethanamine

Advancements in Synthetic Accessibility and Yield Optimization

The exploration of any chemical entity is fundamentally linked to its synthetic accessibility. Future research will likely focus on developing more efficient, scalable, and cost-effective methods for synthesizing (1H-Indazol-3-yl)-N,N-dimethylmethanamine and its precursors. Historically, the synthesis of N-alkylated indazoles often results in a mixture of N1 and N2 regioisomers, posing significant challenges for purification and yield. researchgate.net

Recent advancements in synthetic chemistry offer promising avenues for overcoming these challenges. Key areas of development include:

Catalytic Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction has been effectively used to synthesize 3-aryl-1H-indazoles from 5-bromo-1H-indazol-3-amine, a key intermediate. semanticscholar.org Future work could adapt these methods, optimizing catalysts like PdCl2(dppf)2 and reaction conditions to improve yields and shorten reaction times for a variety of substituents. semanticscholar.org

C-H Activation: Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions have emerged as powerful tools for constructing the indazole ring system under redox-neutral conditions. nih.gov Applying these modern techniques could provide more direct and atom-economical routes to the indazole core.

Optimization of these synthetic routes is crucial for enabling broader biological screening and facilitating the large-scale production required for advanced preclinical studies.

Elucidation of Comprehensive Structure-Activity Landscapes

A critical area of future research is the systematic exploration of the structure-activity relationship (SAR) for the this compound scaffold. By methodically modifying the core structure—at the N1 position of the indazole ring, on the benzene (B151609) ring, and at the N,N-dimethylmethanamine moiety—researchers can map how these changes influence biological activity against various targets.

SAR studies on related 1H-indazol-3-amine derivatives have already provided a strong foundation. For example, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the addition of fluorine substituents to a phenyl group attached to the indazole core significantly enhanced inhibitory potency. nih.gov Specifically, a compound bearing a 2,6-difluoro-3-methoxyphenyl group showed potent activity against FGFR1 and FGFR2. nih.gov Similarly, for Apoptosis signal-regulated kinase 1 (ASK1) inhibitors, SAR studies revealed that specific substitutions on the indazole scaffold were key to potent inhibition. nih.gov

Future SAR campaigns for this compound would involve synthesizing a library of analogs and evaluating their activity. This would help to identify the key pharmacophoric features required for potency and selectivity.

Table 1: Example SAR Insights from Related Indazole Derivatives

| Scaffold | Target | Key Structural Modification | Impact on Activity | Source |

|---|---|---|---|---|

| 1H-Indazol-3-amine | FGFR1/2 | Addition of 2,6-difluoro-3-methoxyphenyl group | Improved antiproliferative effect with IC50 values of 25.3±4.6nM and 77.4±6.2nM in KG1 and SNU16 cell lines, respectively. nih.gov | nih.gov |

| 1H-Indazol-3-amine | Bcr-Abl T315I mutant | Specific modifications to create Bcr-Abl inhibitors | A derivative showed potent inhibition with an IC50 value of 0.45 µM. nih.gov | nih.gov |

| 1H-Indazole | ASK1 | Systematic structural modifications | Discovery of a potent inhibitor for Non-alcoholic steatohepatitis (NASH). nih.gov | nih.gov |

| 1H-Indazole-3-carboxamide | ERK1/2 | Structure-guided design | Compounds showed enzymatic IC50 values between 9.3 and 25.8 nM. nih.gov | nih.gov |

Exploration of Novel Biological Targets and Mechanisms

The indazole core is a versatile scaffold that has been shown to interact with a wide array of biological targets, particularly protein kinases. Future research should aim to systematically screen this compound and its derivatives against diverse target classes to uncover novel therapeutic opportunities.

Known targets for various indazole derivatives include:

Protein Kinases: This is the most established target class. Indazole-based compounds have been developed as inhibitors of FGFR, TTK, Bcr-Abl, ERK1/2, and ASK1. nih.govnih.govnih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, contributing to its success in kinase inhibition. nih.gov

Cell Cycle and Apoptosis Regulators: Certain indazole derivatives have been found to induce apoptosis and affect the cell cycle by modulating the p53/MDM2 pathway and inhibiting Bcl2 family members. researchgate.netnih.gov One such compound demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net

Metabolic Enzymes: Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism, has been identified as a target for indazole derivatives in the context of cancer immunotherapy. nih.gov

A comprehensive screening of this compound could reveal unexpected activities and open up new therapeutic avenues, for instance in inflammation, neurodegenerative diseases, or metabolic disorders.

Table 2: Selected Biological Targets of Indazole-Based Compounds

| Target | Therapeutic Area | Example Indazole Derivative | Source |

|---|---|---|---|

| FGFR, VEGFR | Oncology | Linifanib | nih.gov |

| Trk, ROS1, ALK | Oncology | Entrectinib | nih.gov |

| p53/MDM2 Pathway | Oncology | Compound 6o (unnamed derivative) | researchgate.netnih.gov |

| ASK1 | NASH, Inflammation | Unnamed indazole derivatives | nih.gov |

| IDO1 | Oncology (Immunotherapy) | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | nih.gov |

| Tyrosine Threonine Kinase (TTK) | Oncology | CFI-401870 | nih.gov |

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. For this compound, these methods can accelerate the discovery process, reduce costs, and provide deep mechanistic insights.

Future directions in this area include:

Molecular Docking and Virtual Screening: Advanced docking algorithms can be used to screen large virtual libraries of derivatives against the three-dimensional structures of various protein targets. For example, molecular docking has been successfully used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by predicting their binding affinity to the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target over time, confirming the stability of binding poses identified through docking. Such simulations were used to show that a designed indazole derivative remained stably bound within the active site of the COX-2 enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of novel, unsynthesized analogs.

Free Energy Calculations: Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis can provide more accurate estimations of binding affinity, helping to prioritize compounds for synthesis. researchgate.net

These computational approaches will be crucial for rationally designing second-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological impact of a compound like this compound, research must move beyond a single-target focus and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic understanding. nih.gov

Future research leveraging multi-omics data could involve:

Mechanism of Action Deconvolution: By treating cells or model organisms with the compound and subsequently analyzing changes across the transcriptome, proteome, and metabolome, researchers can identify the full spectrum of pathways perturbed by the drug. This can confirm the intended mechanism and reveal unexpected off-target effects or novel therapeutic actions. nih.gov

Biomarker Discovery: Integrative analysis can uncover molecular signatures (e.g., changes in gene expression or protein levels) that correlate with a response to the compound. nih.gov These signatures can be developed into biomarkers to predict efficacy in future clinical settings.

Systems-Level Modeling: Different strategies for data integration, such as early integration (concatenating data), intermediate integration (jointly modeling each omics layer), or late integration (combining results from separate analyses), can be employed. nih.govyoutube.comyoutube.com Methods like matrix factorization (e.g., MOFA) or network-based approaches can distill these complex datasets into key latent factors or modules that explain the compound's system-wide effects. frontiersin.org

By applying these integrative strategies, the scientific community can build a comprehensive picture of how this compound functions within a complex biological system, paving the way for more informed and effective therapeutic development. nih.gov

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for (1H-Indazol-3-yl)-N,N-dimethylmethanamine, and how are structural intermediates characterized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Ugi-azide process, which facilitates the formation of heterocyclic scaffolds. For example, indazole derivatives are synthesized using aldehydes, amines, and azides under mild conditions, yielding products with 70–96% efficiency . Structural confirmation is achieved through - and -NMR spectroscopy, with specific chemical shifts (e.g., indazole protons at δ 7.2–8.5 ppm and dimethylamine protons at δ 2.2–2.5 ppm) and coupling constants () resolving stereochemistry. Mass spectrometry (ESI-MS) and X-ray crystallography (using SHELX programs ) further validate purity and geometry.

Q. How should researchers handle reactive intermediates during synthesis to ensure safety and reproducibility?

- Methodological Answer : Reactive intermediates like azides or chlorinated precursors require inert atmospheres (N/Ar) and low-temperature conditions (−20°C to 0°C) to minimize decomposition. Safety protocols from SDS guidelines (e.g., using fume hoods, PPE) are critical when handling volatile amines or halogenated byproducts . Reaction progress should be monitored via TLC or HPLC to isolate intermediates promptly and avoid side reactions.

Advanced Research Questions

Q. How can computational methods optimize the prediction of electronic properties for this compound?

- Methodological Answer : Time-dependent density functional theory (TDDFT) with basis sets like 6-31G(d,p) or def2-TZVP predicts HOMO-LUMO gaps, charge transfer, and absorption spectra. For example, anthracene-derived fluorophores show HOMO energies at −5.8 eV and LUMO at −2.3 eV, correlating with experimental UV-Vis data . Solvent effects (PCM model) and vibrational analysis (IR) refine accuracy. Basis set size impacts computational cost; smaller sets (e.g., 3-21G) suffice for preliminary screening .

Q. What environmental fate and ecotoxicological risks are associated with this compound?

- Methodological Answer : Environmental distribution is modeled using EPISUITE™, estimating a log < −3.5 (high solubility) and = 7.32–8.88 L/kg (high mobility in soil). Cationic forms (pKa ~9.8) adsorb weakly to organic matter, increasing bioavailability . Acute aquatic toxicity (LC > 100 mg/L for fish) and chronic effects (NOEC < 1 mg/L for algae) are assessed via OECD 201/202 guidelines. Biodegradation assays (OECD 301F) quantify half-lives under aerobic/anaerobic conditions.

Q. How can structural contradictions in NMR data be resolved during stereochemical assignment?

- Methodological Answer : Conflicting -NMR signals (e.g., overlapping indazole and aromatic protons) are resolved using 2D techniques (COSY, NOESY) to identify through-space couplings. For example, NOESY cross-peaks between dimethylamine protons and indazole C-H groups confirm spatial proximity, aiding in distinguishing cis/trans isomers . Dynamic NMR (variable-temperature studies) further clarifies conformational exchange in flexible side chains.

Q. What pharmacological applications are emerging for indazole-derived dimethylamine compounds?